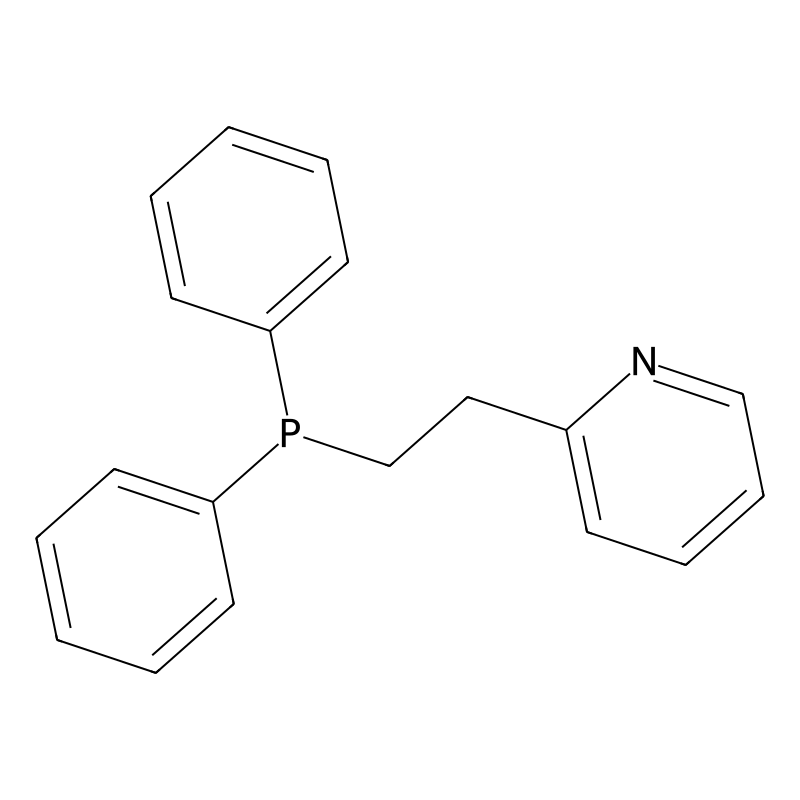

2-(2-(Diphenylphosphino)ethyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(2-(Diphenylphosphino)ethyl)pyridine, with the chemical formula C₁₉H₁₈NP and CAS number 10150-27-3, is a phosphine-containing compound characterized by the presence of a pyridine ring. This compound features a diphenylphosphino group attached to an ethyl chain, which in turn is linked to a pyridine moiety. It has a molecular weight of 291.33 g/mol and is known for its utility in coordination chemistry and catalysis due to the presence of the phosphorus atom, which can form stable complexes with transition metals .

In cross-coupling reactions, XPhos coordinates with the palladium catalyst, forming a complex that activates the organic halides or pseudohalides. The chelating nature of XPhos helps stabilize the complex and influences the reaction pathway by directing the orientation of the reactants around the metal center []. The steric bulk of XPhos can also influence the regioselectivity of the reaction, favoring certain product formations [].

Catalyst for Cross-coupling Reactions

Dppe acts as a ligand for transition metal catalysts in numerous cross-coupling reactions, forming strong bonds between two different carbon atoms. These reactions are crucial for constructing complex organic molecules with desired functionalities. Some of the prominent cross-coupling reactions dppe facilitates include:

- Buchwald-Hartwig amination: This reaction forms carbon-nitrogen bonds between an aryl or vinyl halide and an amine.

- Suzuki-Miyaura coupling: This reaction creates carbon-carbon bonds between an aryl or vinyl boronic acid and an alkyl, aryl, or vinyl halide.

- Stille coupling: This reaction forms carbon-carbon bonds between an aryl or vinyl trialkyltin compound and an alkyl, aryl, or vinyl halide.

- Sonogashira coupling: This reaction creates carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

- Negishi coupling: This reaction forms carbon-carbon bonds between an organozinc compound and an alkyl, aryl, or vinyl halide.

- Heck reaction: This reaction creates carbon-carbon bonds between an alkene and an aryl or vinyl halide.

- Hiyama coupling: This reaction forms carbon-carbon bonds between an aryl or vinyl silane and an alkyl, aryl, or vinyl halide.

The effectiveness of dppe as a ligand arises from its ability to form stable complexes with various transition metals, such as palladium, nickel, and copper. These complexes activate the participating molecules in the cross-coupling reactions, leading to efficient bond formation.

Other Research Applications

Beyond its primary role in cross-coupling reactions, dppe finds applications in other areas of scientific research:

- Hydrogenation: Dppe can act as a ligand for catalysts used in the hydrogenation of alkenes and alkynes, converting them into saturated hydrocarbons.

- Hydroformylation: Dppe can be used as a ligand in hydroformylation reactions, which introduce an aldehyde group to an alkene.

- Material Science: Dppe finds use in the synthesis of certain polymers and coordination complexes with potential applications in catalysis and material science.

- Metal-mediated reactions: Acting as a ligand for metals such as rhodium and palladium in catalytic cycles

2-(2-(Diphenylphosphino)ethyl)pyridine finds applications in various fields:

- Catalysis: It is widely used as a ligand in catalytic processes involving transition metals.

- Organic synthesis: The compound facilitates numerous transformations such as alkylation and polymerization.

- Material science: Its properties make it suitable for developing new materials with specific functionalities

The synthesis of 2-(2-(Diphenylphosphino)ethyl)pyridine typically involves multi-step reactions. A common synthetic route includes:

- Formation of the diphenylphosphine intermediate: This can be achieved using potassium carbonate and methyltriphenylphosphonium bromide in a solvent such as 1,4-dioxane under reflux conditions.

- Coupling with pyridine: The intermediate is then reacted with pyridine derivatives to form the final product

Interaction studies involving 2-(2-(Diphenylphosphino)ethyl)pyridine primarily focus on its coordination behavior with transition metals. These studies reveal how the compound forms stable complexes that can enhance catalytic activity. The ligand's ability to stabilize metal centers makes it valuable for understanding reaction mechanisms and improving reaction efficiencies in metal-catalyzed processes.

Several compounds exhibit structural similarities to 2-(2-(Diphenylphosphino)ethyl)pyridine, each with unique properties:

Compound Name Structure Features Unique Properties 2-Diphenylphosphino-pyridine Contains a diphenylphosphino group Acts primarily as a monodentate ligand Triphenylphosphine Three phenyl groups attached to phosphorus Highly lipophilic; used extensively in catalysis Bis(diphenylphosphino)ethane Two diphenylphosphino groups on an ethane backbone Bidentate ligand; enhances metal complex stability These compounds share similar functional groups but differ in their coordination capabilities and applications, highlighting the unique versatility of 2-(2-(Diphenylphosphino)ethyl)pyridine in various chemical contexts .

XLogP3

3.6GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.Pictograms

Irritant

Wikipedia

1-(Diphenylphosphino)-2-(2-pyridyl)ethaneDates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds